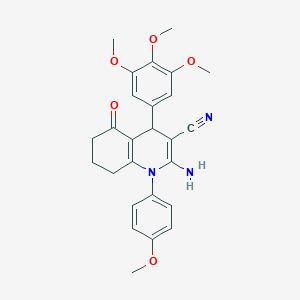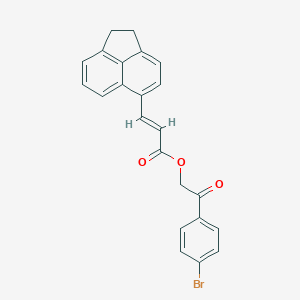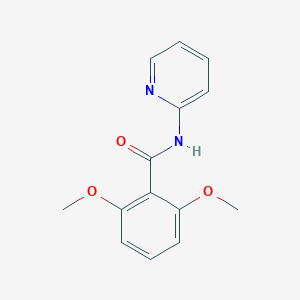
2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities. The presence of methoxy groups and an amino group further enhances its chemical reactivity and potential biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amino Group Addition: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the nitrile group and ensure the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of multi-step syntheses.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups or further oxidation to form carbonyl compounds.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the original compound.
Reduction: Amines or aldehydes derived from the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets. It could be used in the design of new drugs or as a probe to study biological pathways.
Medicine
In medicinal chemistry, the compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, can be explored. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The presence of the quinoline core suggests potential interactions with DNA or proteins, possibly inhibiting their function or altering their activity.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core, are well-known for their antimalarial activity.
Methoxy-Substituted Aromatics: Compounds such as vanillin and eugenol, which contain methoxy groups, are known for their flavor and fragrance properties as well as potential biological activities.
Uniqueness
The uniqueness of 2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of functional groups and the specific arrangement of these groups. This unique structure can lead to distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C26H27N3O5 |
|---|---|
分子量 |
461.5g/mol |
IUPAC名 |
2-amino-1-(4-methoxyphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H27N3O5/c1-31-17-10-8-16(9-11-17)29-19-6-5-7-20(30)24(19)23(18(14-27)26(29)28)15-12-21(32-2)25(34-4)22(13-15)33-3/h8-13,23H,5-7,28H2,1-4H3 |
InChIキー |
DSSYJRYPILCZRN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3 |
正規SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide](/img/structure/B392885.png)
![4-[(E)-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylazaniumyl)methyl]triazole-4-carbonyl]hydrazinylidene]methyl]-2-nitrophenolate](/img/structure/B392888.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392889.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392891.png)
![2-{[(5-Methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B392893.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(5-methyl-2-furyl)methylene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392898.png)
![2-{[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B392899.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392900.png)
![4-[4-(diethylamino)benzylidene]-2-{4-nitrophenyl}-5-(4-morpholinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B392903.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B392906.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392908.png)
![2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392910.png)
